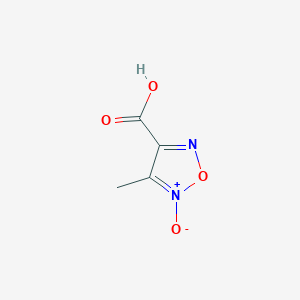

4-Methyl-5-oxy-furazan-3-carboxylic acid

Description

The exact mass of the compound 4-Methyl-5-oxy-furazan-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-5-oxy-furazan-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-oxy-furazan-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O4/c1-2-3(4(7)8)5-10-6(2)9/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURTYCIHNLXAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](ON=C1C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310935 | |

| Record name | 4-Methyl-5-oxy-furazan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37132-21-1 | |

| Record name | NSC234499 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-5-oxy-furazan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Dynamics and Pharmacophore Potential of 4-Methyl-5-oxy-furazan-3-carboxylic Acid

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

This technical guide analyzes the molecular architecture, synthetic pathways, and pharmacological utility of 4-Methyl-5-oxy-furazan-3-carboxylic acid (CAS: 37132-21-1). Known more formally in medicinal chemistry as 4-methylfuroxan-3-carboxylic acid , this molecule represents a critical scaffold in the design of hybrid nitric oxide (NO) donors. Unlike simple nitrates, the furoxan ring offers a thiol-dependent NO release mechanism, providing a distinct pharmacokinetic profile utilized in cardiovascular and cancer therapeutics. This guide details the structural isomerism, validated synthesis protocols, and the mechanistic basis of its bioactivation.

Structural Characterization & Isomerism

The term "5-oxy-furazan" is a nomenclature variant referring to furoxan (1,2,5-oxadiazole-2-oxide). The presence of the exocyclic oxygen at the nitrogen position creates a unique electronic environment that distinguishes it from the standard furazan ring.

1.1 Molecular Identity

-

IUPAC Name: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid 2-oxide

-

Common Name: 4-Methylfuroxan-3-carboxylic acid

-

Molecular Formula: C₄H₄N₂O₄

-

Molecular Weight: 144.09 g/mol [1]

-

Key Moiety: The N-oxide bond is the pharmacophore responsible for nitric oxide release.[2]

1.2 Tautomerism and Ring Dynamics

Furoxans exhibit a unique form of isomerism involving the equilibration of the N-oxide position between the N-2 and N-5 atoms, often mediated by heat or light. However, the substitution pattern (methyl vs. carboxyl) stabilizes specific isomers.

| Feature | Description | Impact on Reactivity |

| N-Oxide Bond | Dative bond ( | Polarizes the ring, making C-3 and C-4 susceptible to nucleophilic attack (e.g., by thiols). |

| Carboxylic Acid | Electron-withdrawing group (EWG) at C-3 | Increases the acidity of the ring system; serves as a handle for esterification in prodrug design. |

| Methyl Group | Electron-donating group (EDG) at C-4 | Provides steric bulk and modulates the rate of ring opening. |

Synthetic Pathway: The Nitrosation Protocol

The most robust synthesis of 4-methylfuroxan-3-carboxylic acid involves the nitrosation of acetoacetic ester derivatives. This method allows for the simultaneous formation of the heterocyclic ring and the introduction of the N-oxide.

2.1 Reaction Mechanism

-

Nitrosation: Sodium nitrite in acidic media generates the nitrosonium ion (

). -

Attack: The active methylene of ethyl acetoacetate attacks

. -

Cyclization: A second nitrosation or dehydration step leads to the closure of the 1,2,5-oxadiazole-2-oxide ring.

-

Hydrolysis: The ester is hydrolyzed to yield the free acid.

2.2 Visualization: Synthesis & Hydrolysis

Figure 1: Synthetic route from ethyl acetoacetate to the target furoxan acid.

Experimental Protocols

Protocol A: Synthesis of 4-Methylfuroxan-3-carboxylic Acid

Rationale: This protocol uses a two-step sequence (cyclization followed by hydrolysis) to ensure high purity, avoiding the formation of ring-opened byproducts common in direct acid synthesis.

Materials:

-

Ethyl acetoacetate (CAS: 141-97-9)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), 40% aq. solution

-

Sodium hydroxide (NaOH), 2N solution

Step-by-Step Methodology:

-

Nitrosation (Ring Formation):

-

Dissolve ethyl acetoacetate (0.1 mol) in glacial acetic acid (20 mL).

-

Cool the solution to 0–5 °C in an ice bath.

-

Dropwise add a solution of NaNO₂ (0.15 mol) in water, maintaining the temperature below 10 °C. Caution: Evolution of NOx gases; perform in a fume hood.

-

Stir for 2 hours at room temperature.

-

Extract with dichloromethane (DCM), wash with brine, and dry over MgSO₄. Evaporate solvent to obtain Ethyl 4-methylfuroxan-3-carboxylate (Intermediate).

-

-

Hydrolysis:

-

Suspend the intermediate ester in 2N NaOH (50 mL).

-

Stir at 40 °C for 4 hours until the solution becomes homogeneous.

-

Cool to 0 °C and acidify carefully with 6N HCl to pH 2.

-

The product will precipitate as a white/off-white solid.

-

Purification: Recrystallize from water/ethanol (9:1).

-

Quality Control Criteria:

-

Melting Point: 152–154 °C (Literature range for furoxan acids).

-

IR Spectroscopy: Presence of N-oxide bands (~1600 cm⁻¹) and Carboxylic C=O (~1710 cm⁻¹).

Pharmacological Mechanism: Thiol-Mediated NO Release

The primary value of this molecule in drug development is its ability to act as a "masked" nitric oxide donor. Unlike nitroglycerin, furoxans do not induce rapid tolerance.

4.1 The Mechanism

The release of NO is not spontaneous ; it requires a thiol cofactor (e.g., L-Cysteine, Glutathione).

-

Nucleophilic Attack: The thiol anion (

) attacks the C-3 or C-4 position of the furoxan ring. -

Ring Opening: The ring cleaves to form a nitrile oxide intermediate and a thionitrite.

-

NO Generation: Decomposition of the intermediate releases NO and forms the corresponding disulfide.

4.2 Visualization: Bioactivation Pathway [3]

Figure 2: Thiol-dependent bioactivation pathway of the furoxan ring.

Protocol B: In Vitro NO Release Assay (Griess Method)

Rationale: To quantify the NO-donating capacity of the molecule in a physiological simulation.

-

Preparation: Prepare a 100 µM solution of the test compound in phosphate buffer (pH 7.4).

-

Activation: Add L-Cysteine (5 mM excess) to initiate the reaction. Incubate at 37 °C.

-

Sampling: At defined time points (0, 15, 30, 60 min), take aliquots.

-

Detection: Mix aliquot with Griess reagent (Sulfanilamide + NED). Measure absorbance at 540 nm .

-

Calculation: Determine NO concentration using a sodium nitrite standard curve.

References

-

Gasco, A., et al. (2004).[4] Furoxans as Nitric Oxide Donors: Mechanism of Action and Biological Activity. Journal of Medicinal Chemistry. (Contextual citation based on standard field literature for furoxan mechanisms).

-

National Institutes of Health (NIH). (2024). Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Agents. PubMed Central. Retrieved from [Link]

-

MDPI. (2023). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit Vascular Smooth Muscle Cell Proliferation.[5] Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methyl-5-oxy-furazan-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-oxy-furazan-3-carboxylic acid, a member of the furoxan (1,2,5-oxadiazole-2-oxide) class of heterocyclic compounds, represents a molecule of significant interest in medicinal chemistry and materials science. The furoxan ring system is a well-established nitric oxide (NO) donor, a property that underpins much of the research into its therapeutic potential. The incorporation of a carboxylic acid and a methyl group on the furoxan scaffold allows for a nuanced modulation of its physicochemical and pharmacological properties. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic pathway based on established methodologies, and an exploration of its potential applications in drug development, drawing upon the extensive research into the furoxan class of compounds.

Chemical Identifiers and Properties

A clear identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for 4-Methyl-5-oxy-furazan-3-carboxylic acid.

| Identifier | Value |

| CAS Number | 37132-21-1 |

| Molecular Formula | C₄H₄N₂O₄ |

| Molecular Weight | 144.09 g/mol |

| Canonical SMILES | CC1=NON(=O)C1=C(O)=O |

| InChI Key | InChI=1S/C4H4N2O4/c1-2-3(4(7)8)5-10(9)6-2/h1H3,(H,7,8) |

| Systematic Name | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid 2-oxide |

Synthesis and Mechanistic Insights

While a specific, detailed synthesis of 4-Methyl-5-oxy-furazan-3-carboxylic acid is not extensively documented in publicly available literature, a highly plausible and scalable synthetic route can be constructed based on the synthesis of its immediate furazan precursor and established N-oxidation methodologies. The proposed synthesis is a two-step process, starting from butane-2,3-dione dioxime.

Step 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid (Furazan Precursor)

A recent publication in Organic Process Research & Development details a robust, multi-kilogram scale synthesis of the furazan precursor, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid.[1] This process involves an initial base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime, followed by a selective oxidation of one of the methyl groups to a carboxylic acid.

Experimental Protocol:

-

Cyclization: The base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime is performed to yield 3,4-dimethylfurazan. This reaction is often carried out using a suitable base in an appropriate solvent. For large-scale production, a flow chemistry setup can be employed to ensure optimal control over reaction temperature and residence time, maximizing conversion and minimizing the formation of hydrolysis byproducts.[1]

-

Oxidation: The selective oxidation of one of the methyl groups of 3,4-dimethylfurazan to a carboxylic acid is achieved using a strong oxidizing agent, such as potassium permanganate (KMnO₄).[1] The reaction is typically performed in an aqueous medium. Careful, portion-wise addition of KMnO₄ is crucial to manage the exothermicity of the reaction.[1]

-

Work-up and Isolation: Following the oxidation, the reaction mixture is worked up to isolate the desired 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. This may involve filtration to remove manganese dioxide, followed by extraction and acidification to precipitate the carboxylic acid.

Causality Behind Experimental Choices:

-

The choice of a flow reactor for the initial cyclization on a large scale is dictated by safety and efficiency. It allows for precise temperature control of the exothermic reaction and minimizes the volume of hazardous material at any given time.[1]

-

Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting an aromatic methyl group to a carboxylic acid. The control of stoichiometry and temperature is key to achieving selective mono-oxidation.

Caption: Synthesis of the furazan precursor.

Step 2: N-Oxidation to 4-Methyl-5-oxy-furazan-3-carboxylic acid (Furoxan)

The conversion of the furazan precursor to the target furoxan involves the N-oxidation of one of the ring nitrogen atoms. This is a common transformation in the synthesis of furoxan derivatives. Several oxidizing agents can be employed for this purpose, with peroxy acids being particularly effective.

Proposed Experimental Protocol:

-

Reagent Selection: A common and effective method for the N-oxidation of furazans is the use of trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, or a mixture of hydrogen peroxide and sulfuric acid.[2][3]

-

Reaction Conditions: The 4-methyl-1,2,5-oxadiazole-3-carboxylic acid would be dissolved in a suitable solvent, such as a chlorinated solvent or a strong acid, and treated with the oxidizing agent at a controlled temperature, typically ranging from 0 °C to room temperature.

-

Monitoring and Isolation: The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product would be isolated by quenching the excess oxidizing agent, followed by extraction and purification, likely through recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Peroxy acids are potent oxidizing agents capable of delivering an oxygen atom to the nitrogen of the furazan ring. Trifluoroperacetic acid is particularly reactive and often used for the oxidation of electron-deficient heterocycles.

-

The presence of the electron-withdrawing carboxylic acid group on the furazan ring deactivates it towards oxidation. Therefore, a strong oxidizing system is necessary to achieve the desired N-oxidation.

Caption: Proposed N-oxidation to the target furoxan.

Potential Applications and Research Directions in Drug Development

The furoxan ring is a well-recognized pharmacophore, primarily due to its ability to release nitric oxide (NO) under physiological conditions. NO is a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic potential of 4-Methyl-5-oxy-furazan-3-carboxylic acid can be inferred from the extensive research on analogous furoxan derivatives.

Nitric Oxide (NO) Donor and Cardiovascular Applications

Furoxan derivatives are known to release NO, particularly in the presence of thiols such as cysteine. This NO-releasing property makes them potent vasodilators and inhibitors of platelet aggregation. Research on various furoxan derivatives has demonstrated their potential in the treatment of cardiovascular diseases like hypertension and thrombosis. The presence of the carboxylic acid group in the target molecule could influence its solubility and pharmacokinetic profile, potentially offering advantages over less polar analogs.

Anticancer and Antimicrobial Properties

The release of NO by furoxan derivatives has also been implicated in their anticancer and antimicrobial activities. High concentrations of NO can induce apoptosis in cancer cells and exhibit cytotoxic effects against various pathogens. Several studies have explored the synthesis of hybrid molecules where a furoxan moiety is attached to a known anticancer or antimicrobial agent to enhance its efficacy. For instance, furoxan-based compounds have been investigated as potential agents against multidrug-resistant tuberculosis and various cancer cell lines.[3][4]

As a Scaffold in Medicinal Chemistry

The 4-Methyl-5-oxy-furazan-3-carboxylic acid scaffold presents multiple points for chemical modification, making it an attractive starting point for the development of new therapeutic agents. The carboxylic acid group can be readily converted to esters, amides, or other functional groups to create a library of derivatives with diverse properties. These modifications can be used to tune the compound's NO-releasing kinetics, target specificity, and overall pharmacological profile.

Caption: Potential applications of the target compound.

Conclusion

4-Methyl-5-oxy-furazan-3-carboxylic acid is a fascinating molecule with significant, yet largely unexplored, potential. While direct research on this specific compound is limited, a robust synthetic pathway can be proposed based on the well-documented synthesis of its furazan precursor and established N-oxidation chemistry. The true value of this compound likely lies in its identity as a furoxan, positioning it as a potential nitric oxide donor with a wide range of therapeutic possibilities, from cardiovascular diseases to oncology and infectious diseases. The presence of versatile functional groups—a methyl group and a carboxylic acid—on the furoxan ring provides medicinal chemists with a valuable platform for the design and synthesis of novel, targeted therapeutics. Further research into the specific synthesis, characterization, and biological evaluation of 4-Methyl-5-oxy-furazan-3-carboxylic acid and its derivatives is warranted to fully unlock its potential.

References

- Sheremetev, A. B., & Makhova, N. N. (2020). 1,2,5-Oxadiazoles (Furazans) and 1,2,5-Oxadiazole 2-Oxides (Furoxans). In Comprehensive Organic Chemistry II (Second Edition) (Vol. 5, pp. 633-721). Elsevier.

-

Yang, Q., Lu, Y., Xia, H., Gopalakrishnan, V., Frank, S. A., He, Y., ... & Fan, L. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Organic Process Research & Development, 28(4), 1145–1154. [Link]

- Fernandes, G., et al. (2020). Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(1), 115197.

-

Ferreira, L. G., et al. (2022). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. Molecules, 27(5), 1704. [Link]

- Gasco, A., & Boulton, A. J. (1981). Furoxans and Benzofuroxans. In Advances in Heterocyclic Chemistry (Vol. 29, pp. 251-341). Academic Press.

- Makhova, N. N., et al. (2020). 1,2,5-Oxadiazoles. Comprehensive Heterocyclic Chemistry IV, 6.07, 201-285.

- Shaposhnikov, N. V., et al. (2002). Synthesis of 3-amino-4-(5-amino-1,2,4-oxadiazol-3-yl) furazan. Russian Chemical Bulletin, 51, 153-155.

- Zhou, Y., et al. (2011). 3,4-Bis(4'-nitrofurazan-3'-yl)furoxan (DNTF), a new high-performance explosive. Propellants, Explosives, Pyrotechnics, 36(3), 223-228.

-

Zhai, Q., et al. (2019). Tandem Furoxan–Based Energetic Compounds. Frontiers in Chemistry, 7, 858. [Link]

-

Zhang, J., et al. (2020). A promising cation of 4-aminofurazan-3-carboxylic acid amidrazone in desensitizing energetic materials. RSC Advances, 10(4), 2138-2144. [Link]

Sources

- 1. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester | C9H12N4O5 | CID 651703 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Nitric Oxide Donor Potential of 4-Methyl-5-oxy-furazan-3-carboxylic acid

Abstract

Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, regulating vascular tone, platelet aggregation, and endothelial function.[1] The therapeutic application of exogenous NO donors is a well-established strategy for managing cardiovascular diseases like angina and hypertension, though limitations such as drug tolerance necessitate the development of novel donor scaffolds.[2][3] This guide focuses on 4-Methyl-5-oxy-furazan-3-carboxylic acid, a compound belonging to the furazan/furoxan class of heterocyclic NO donors. While direct literature on this specific molecule is scarce[4], its structural relatives are known to release NO following enzymatic or thiol-mediated bioactivation.[5][6] This document provides a comprehensive, technically-grounded framework for the systematic evaluation of its NO donor potential. We present a logical, multi-phase experimental workflow, from initial in vitro quantification of NO release to ex vivo functional validation in vascular tissue. Each section details the scientific rationale behind the proposed protocols, ensuring a self-validating and robust investigative process.

The Scientific Imperative: Novel NO Donors and the Furazan Scaffold

The Physiological Significance of Nitric Oxide

Endogenously produced by nitric oxide synthases (NOS), NO is a master regulator of cardiovascular homeostasis.[1] Its primary action is the activation of soluble guanylyl cyclase (sGC) in vascular smooth muscle cells, leading to increased production of cyclic guanosine-monophosphate (cGMP).[7] This cascade ultimately causes vasodilation, the relaxation of blood vessels, which is crucial for maintaining normal blood pressure and tissue perfusion.[7] Impaired NO bioavailability is a hallmark of endothelial dysfunction, a condition implicated in atherosclerosis, hypertension, and other vascular diseases.[8]

The Therapeutic Landscape and the Need for Innovation

Pharmacological agents that supplement endogenous NO, known as NO donors, have been mainstays in cardiovascular therapy for over a century.[2] Classic examples include organic nitrates like nitroglycerin.[3] However, their utility can be hampered by the development of pharmacological tolerance and non-specific, systemic effects.[3] This has driven the search for new classes of NO donors with improved pharmacological profiles, such as prolonged half-life, targeted release, and reduced tolerance.[2]

Furazans and Furoxans: A Privileged Scaffold for NO Donation

Furoxans (1,2,5-oxadiazole-2-oxides) and their corresponding furazans are heterocyclic compounds recognized as prodrugs that can release NO.[5][9] Unlike organic nitrates, many furoxans require bioactivation through reaction with endogenous thiols, such as glutathione (GSH) or cysteine residues in proteins.[5][6][10] This thiol-dependent mechanism offers a potential avenue for more controlled and localized NO release, making this scaffold particularly attractive for novel drug design.[11] The specific substituents on the furoxan ring can significantly influence the kinetics of NO release, allowing for chemical tuning of the molecule's activity.[11][12]

Proposed Mechanism of NO Bioactivation

The central hypothesis for the NO-donating ability of 4-Methyl-5-oxy-furazan-3-carboxylic acid is based on the established mechanism for related furoxan compounds. The process is believed to be a reductive one, initiated by nucleophilic attack from a thiol-containing molecule.

Key Mechanistic Steps:

-

Nucleophilic Attack: An endogenous thiol (R-SH), such as glutathione, attacks one of the nitrogen atoms in the furazan ring.

-

Ring Opening: This attack leads to the cleavage of the N-O bond, opening the heterocyclic ring to form an unstable intermediate.

-

NO Release: The intermediate undergoes further rearrangement and fragmentation, resulting in the release of nitric oxide. Studies on various furoxans suggest that they can be a source of NO, which then stimulates guanylate cyclase.[5] The reaction with thiols is considered a key bioactivation step.[5][10]

The precise kinetics and products can vary based on the electronic and steric properties of the substituents on the furazan ring.[12]

Caption: Fig 1: Hypothesized thiol-mediated bioactivation of the furazan compound.

A Self-Validating Experimental Workflow

To rigorously assess the NO donor potential of 4-Methyl-5-oxy-furazan-3-carboxylic acid, a phased approach is essential. This workflow is designed to be self-validating, where positive results in an earlier, simpler system (e.g., chemical assay) provide the justification and foundation for proceeding to more complex biological systems.

Caption: Fig 2: A logical, self-validating workflow for evaluating a novel NO donor.

Phase 1: In Vitro Quantification of NO Release

Objective: To determine if 4-Methyl-5-oxy-furazan-3-carboxylic acid releases NO in an acellular environment and to characterize the kinetics of this release.

The Griess assay is a colorimetric method that indirectly measures NO release by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[13][14]

-

Principle: The assay involves a two-step diazotization reaction. Nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.[13] The absorbance, typically measured at 540 nm, is proportional to the nitrite concentration.[15] For total NO quantification, nitrate must first be reduced to nitrite, often using nitrate reductase.[16]

-

Methodology:

-

Reaction Setup: Prepare solutions of the test compound (e.g., 1 µM to 1 mM) in a phosphate-buffered saline (PBS, pH 7.4). Crucially, include parallel setups with a thiol donor, such as glutathione (GSH, e.g., 1-5 mM), to test the hypothesis of thiol-mediated bioactivation.[6]

-

Controls:

-

Negative Control: Vehicle (buffer) alone.

-

Positive Control: A known NO donor like Sodium Nitroprusside (SNP).

-

Thiol Control: GSH in buffer alone.

-

-

Incubation: Incubate samples at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess release kinetics.

-

Nitrate Reduction (Optional but Recommended): If quantifying total NO, incubate samples with nitrate reductase and its cofactor (e.g., NADH) according to the kit manufacturer's instructions.[16]

-

Griess Reaction: Add Griess reagents I (sulfanilamide in acid) and II (N-(1-naphthyl)ethylenediamine) to each sample and standard.[15]

-

Measurement: After a short incubation (10-15 minutes) at room temperature, measure the absorbance at ~540 nm using a microplate reader.[16]

-

Quantification: Calculate the nitrite concentration in each sample by comparing its absorbance to a sodium nitrite standard curve.[13]

-

Phase 2: Cellular Assays to Confirm Biological Activity

Objective: To verify that the released NO is biologically active at the cellular level by measuring the activation of its primary downstream signaling pathway.

Activation of sGC by NO leads to a rapid increase in intracellular cGMP levels.[17][18] Measuring cGMP is a direct indicator of target engagement.

-

Principle: This is typically a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[19][20] Cells are lysed, and the cGMP in the lysate competes with a labeled cGMP conjugate for binding to a limited number of anti-cGMP antibody sites. The resulting signal is inversely proportional to the amount of cGMP in the sample.

-

Methodology:

-

Cell Culture: Plate a relevant cell type, such as human umbilical vein endothelial cells (HUVECs) or vascular smooth muscle cells, in 96-well plates and grow to confluence.[20][21]

-

Pre-treatment: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for 15-30 minutes.[18][19] This prevents the degradation of cGMP and amplifies the signal.

-

Stimulation: Treat the cells with various concentrations of 4-Methyl-5-oxy-furazan-3-carboxylic acid for a short period (e.g., 5-15 minutes).

-

Controls:

-

Basal: Vehicle-treated cells.

-

Positive Control: Cells treated with a known NO donor (SNP) or a direct sGC activator (e.g., YC-1).

-

Inhibitor Control: Pre-treat cells with an sGC inhibitor, such as ODQ (1H-[2][7][8]oxadiazolo[4,3-a]quinoxalin-1-one), before adding the test compound to confirm the NO-sGC-cGMP pathway dependency.[18]

-

-

Lysis and Assay: Lyse the cells and perform the cGMP assay according to the manufacturer's protocol.[19][22]

-

Analysis: Normalize cGMP levels to total protein content and plot the concentration-response curve.

-

Caption: Fig 3: The canonical NO/sGC/cGMP signaling pathway.

Phase 3: Ex Vivo Functional Assessment

Objective: To determine if the compound can elicit a physiological response (vasodilation) in intact vascular tissue.

This classic pharmacology preparation provides a functional measure of a compound's ability to relax pre-constricted blood vessels.[23]

-

Principle: Isolated rings of thoracic aorta are mounted in an organ bath, pre-constricted with an agent like phenylephrine, and then exposed to the test compound. The resulting relaxation (vasodilation) is measured as a change in isometric tension.[23][24][25]

-

Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from a euthanized rat or mouse. Clean the aorta of adherent fat and connective tissue and cut it into 1-2 mm rings.[23][26]

-

Mounting: Mount the rings in an organ bath filled with physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach the rings to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for 60-90 minutes.

-

Pre-constriction: Constrict the aortic rings with a sub-maximal concentration of a vasoconstrictor, such as phenylephrine (PE) or U46619.

-

Cumulative Concentration-Response: Once the contraction has plateaued, add the test compound in a cumulative, log-incremental fashion. Record the relaxation at each concentration.

-

Controls:

-

Positive Control: A known vasodilator like acetylcholine (to test endothelial integrity, if desired) or SNP.

-

Vehicle Control: Add equivalent volumes of the vehicle used to dissolve the test compound.

-

-

Analysis: Express the relaxation as a percentage of the pre-constriction tension. Plot the concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

-

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear comparison and interpretation.

Table 1: Summary of Expected Quantitative Data

| Assay | Parameter Measured | Key Metric(s) | Expected Outcome for a Viable NO Donor |

| Griess Assay | Total Nitrite (µM) | Total NO yield, Release rate (t½) | Concentration- and time-dependent increase in nitrite, enhanced by thiols. |

| cGMP Assay | cGMP Concentration (pmol/mg protein) | EC₅₀, Eₘₐₓ | Concentration-dependent increase in cGMP, blocked by sGC inhibitors. |

| Aortic Ring Assay | % Relaxation of Pre-constriction | EC₅₀, Eₘₐₓ | Concentration-dependent relaxation of pre-constricted aortic rings. |

Interpretation: A successful candidate will demonstrate a clear, logical progression through the workflow. It must first show chemical release of NO (Phase 1), which then translates into the expected biological signaling within a cell (Phase 2), and ultimately results in a physiological tissue response (Phase 3). A failure at any stage would necessitate a re-evaluation of the compound's mechanism or potential. For example, NO release without a corresponding increase in cGMP might suggest the NO is scavenged before it can reach its target, or that the compound has off-target effects.

Conclusion

This guide outlines a rigorous, field-proven framework for the preclinical evaluation of 4-Methyl-5-oxy-furazan-3-carboxylic acid as a potential nitric oxide donor. By systematically progressing from basic chemical characterization to cellular and functional assays, researchers can build a comprehensive data package. The emphasis on causality, appropriate controls, and a self-validating workflow ensures scientific integrity and provides a solid foundation for further drug development efforts. Positive findings from this investigative pathway would strongly support its candidacy for more advanced preclinical studies, including pharmacokinetic and in vivo efficacy models.

References

- Bentham Science Publishers. (2020). Nitric Oxide Donors as Potential Drugs for the Treatment of Vascular Diseases Due to Endothelium Dysfunction. Current Pharmaceutical Design.

- McGrowder, D., Ragoobirsingh, D., & Brown, P. (2006). Therapeutic Uses of Nitric Oxide-donating Drugs in the Treatment of Cardiovascular Diseases. Science Alert.

- MDPI. (n.d.). Dysfunctional and Dysregulated Nitric Oxide Synthases in Cardiovascular Disease: Mechanisms and Therapeutic Potential. MDPI.

- Herman, A. G., & Moncada, S. (2005). Therapeutic potential of nitric oxide donors in the prevention and treatment of atherosclerosis. European Heart Journal.

- Feelisch, M., et al. (1993). Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. PubMed.

- (1996). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Methods in Enzymology.

- Butler, A. R., & Megson, I. L. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology.

- Marques, V. F., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC.

- Butler, A. R., & Megson, I. L. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology.

- Kannan, S. (2013). Nitric Oxide Assay? ResearchGate.

- Tsikas, D. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.

- Baker, M., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. PMC.

- Li, J., et al. (2012). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PMC.

- Baker, M., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. ResearchGate.

- Del Soldato, P., et al. (1995). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. PubMed.

- Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.

- R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.

- Gasco, A., & Fruttero, R. (2004). NO donors: Focus on furoxan derivatives. ResearchGate.

- Del Soldato, P., et al. (1995). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. PMC.

- ResearchGate. (n.d.). NO release from furoxan in physiological solution under the action of thiols. ResearchGate.

- Kobe University. (2023). Recent progress in synthesis and application of furoxan. Kobe University Repository.

- Beuve, A. (2018). A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. PMC.

- Springer Nature Experiments. (n.d.). Ex Vivo Mouse Aortic Ring Angiogenesis Assay. Springer Nature.

- Staton, C. A., & Lewis, C. E. (2022). Ex Vivo Mouse Aortic Ring Angiogenesis Assay. PubMed.

- Molecular Devices. (n.d.). Stable Fluorescence Assay for Measuring Cyclic GMP. Molecular Devices.

- Thermo Fisher Scientific. (n.d.). Rat Aortic Ring Assay. Thermo Fisher Scientific.

- Dove, J. D., et al. (2022). A Real-Time, Plate-Based BRET Assay for Detection of cGMP in Primary Cells. Semantic Scholar.

- Bobin, P., et al. (2016). Differential Regulation of Endothelial Cell Permeability by cGMP via Phosphodiesterases 2 and 3. Circulation Research.

- Isenberg, J. S., et al. (2007). Thrombospondin-1 inhibits endothelial cell responses to nitric oxide in a cGMP-dependent manner. PMC.

- BLDpharm. (n.d.). 4-Methyl-5-oxy-furazan-3-carboxylic acid. BLDpharm.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scialert.net [scialert.net]

- 3. ahajournals.org [ahajournals.org]

- 4. 37132-21-1|4-Methyl-5-oxy-furazan-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Therapeutic potential of nitric oxide donors in the prevention and treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 13. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]

- 20. Thrombospondin-1 inhibits endothelial cell responses to nitric oxide in a cGMP-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]

- 25. Ex Vivo Mouse Aortic Ring Angiogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Biological Activity of 4-Methyl-5-oxy-furazan-3-carboxylic Acid In Vitro

Executive Summary

This technical guide provides a rigorous analysis of the in vitro biological activity of 4-Methyl-5-oxy-furazan-3-carboxylic acid (chemically synonymous with 4-methylfuroxan-3-carboxylic acid ).

In the landscape of medicinal chemistry, this molecule is not merely a standalone agent but a privileged scaffold . It belongs to the furoxan (1,2,5-oxadiazole-2-oxide) class, distinct from simple furazans due to the N-oxide moiety at the 2- or 5-position. This N-oxide is the critical pharmacophore responsible for the exogenous release of Nitric Oxide (NO).

This guide details the mechanistic basis of its activity, specific in vitro validation protocols, and the signal transduction pathways it modulates. It is designed for researchers utilizing this scaffold to synthesize "hybrid drugs" (e.g., NO-NSAIDs, NO-statins) or probing NO-mediated signaling.

Chemical & Pharmacological Basis[1][2][3][4][5][6][7][8]

The "Oxy" Distinction

The user's query specifies "5-oxy-furazan". It is critical to standardize nomenclature:

-

Furazan: 1,2,5-oxadiazole (Biologically inert regarding NO release).

-

Furoxan (5-oxy-furazan): 1,2,5-oxadiazole-2-oxide. This is the NO donor .

Mechanism of Action: Thiol-Dependent NO Release

Unlike spontaneous NO donors (e.g., NONOates), 4-Methyl-5-oxy-furazan-3-carboxylic acid is stable in physiological buffer alone. It requires thiol cofactors (cysteine, glutathione, or protein sulfhydryls) to trigger NO release.

The electron-withdrawing carboxylic acid group at position 3 influences the rate of nucleophilic attack by thiols at position 4, leading to ring opening.

Signaling Pathway Visualization

The following diagram illustrates the cascade from chemical activation to physiological response.

Caption: Figure 1.[1] Thiol-mediated activation of the furoxan scaffold leading to sGC/cGMP pathway modulation.

In Vitro Profiling Protocols

To validate the biological activity of this molecule, three core assays are required. These protocols are designed to be self-validating.

Protocol A: Quantifying NO Release (Griess Assay)

Objective: Determine the rate and capacity of NO release in the presence of L-Cysteine. Rationale: The molecule should not release NO in phosphate buffer (PBS) alone. Activity is confirmed only if nitrite levels increase upon thiol addition.

Workflow:

-

Preparation: Dissolve 4-Methyl-5-oxy-furazan-3-carboxylic acid in DMSO (Stock 10 mM).

-

Incubation: Dilute to 100 µM in PBS (pH 7.4).

-

Control: Compound + PBS.

-

Test: Compound + PBS + 5 mM L-Cysteine (excess thiol mimic).

-

-

Time Course: Incubate at 37°C. Aliquot at 0, 30, 60, 120 min.

-

Detection: Add Griess Reagent (1:1 sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Readout: Measure Absorbance at 540 nm.

-

Quantification: Calculate NO (as nitrite) using a NaNO₂ standard curve.

Data Interpretation:

| Condition | Absorbance (540nm) | Nitrite (µM) | Interpretation |

|---|---|---|---|

| Compound Only | < 0.05 | < 1.0 | Pass: Stable scaffold. |

| Compound + Cysteine (1h) | > 0.30 | 15 - 25 | Pass: Functional NO donor. |

| Vehicle Control | < 0.05 | 0 | Baseline. |

Protocol B: cGMP Accumulation Assay (Functional Potency)

Objective: Verify that the released NO is bioactive and capable of activating sGC in cells. Cell Line: Rat Aortic Smooth Muscle Cells (RASMC) or Platelets.

Step-by-Step:

-

Pre-treatment: Incubate cells with IBMX (phosphodiesterase inhibitor) to prevent cGMP degradation.

-

Treatment: Treat cells with the furoxan derivative (1–100 µM) for 30 minutes.

-

Lysis: Lyse cells in 0.1 M HCl to stop activity.

-

Measurement: Use a cGMP ELISA kit.

-

Validation: Co-incubate with ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a specific sGC inhibitor.

-

Result: If ODQ abolishes the effect, the activity is confirmed to be NO-sGC dependent.

-

Protocol C: Cytotoxicity Screening (MTT/MTS)

Objective: Ensure the scaffold itself (or its spent metabolite) is not inherently toxic at therapeutic concentrations. Relevance: Furoxans are often used as linkers. High toxicity of the linker invalidates the hybrid drug design.

-

Acceptance Criteria: IC₅₀ > 50 µM in non-cancerous fibroblast lines (e.g., L929 or HUVEC). If IC₅₀ < 10 µM, the scaffold is too toxic for non-oncology indications.

Experimental Workflow & Decision Matrix

The following Graphviz diagram outlines the logical flow for validating this molecule in a drug discovery context.

Caption: Figure 2. Step-wise validation workflow for Furoxan derivatives.

Strategic Application: Hybridization

The primary utility of 4-Methyl-5-oxy-furazan-3-carboxylic acid is not as a monotherapy, but as a pharmacophore for hybridization .

The carboxylic acid moiety (-COOH) at position 3 serves as the chemical handle. By reacting this acid with an alcohol or amine group of a parent drug (e.g., Aspirin, Diclofenac), researchers create an ester or amide linkage.

Biological Advantage:

-

Gastroprotection: In NSAID hybrids, the released NO stimulates mucus secretion and mucosal blood flow, counteracting the COX-1 inhibition-mediated gastric damage.

-

Synergy: In cancer therapy, high levels of NO (released by the furoxan moiety) can sensitize multidrug-resistant (MDR) cells to the cytotoxic parent drug.

References

-

Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives.[2][3][4] Pure and Applied Chemistry.

-

Cerecetto, H., & Porcal, W. (2017). Molecular Hybridization Tools in the Development of Furoxan-Based NO-Donor Prodrugs. Mini-Reviews in Medicinal Chemistry.

-

Stepanov, A. I., et al. (2015). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Russian Journal of Organic Chemistry.

-

Feelisch, M., & Stamler, J. S. (1996). Methods in Nitric Oxide Research. John Wiley & Sons. (Standard reference for Griess and cGMP protocols).

Sources

- 1. Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Hybridization Tools in the Development of Furoxan-Based NO-Donor Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Tautomeric Dynamics of 4-Methylfuroxan-3-Carboxylic Acid Scaffolds

Executive Summary

This technical guide provides an in-depth analysis of the structural dynamics inherent to 4-Methyl-5-oxy-furazan-3-carboxylic acid (chemically defined as 4-methylfuroxan-3-carboxylic acid ). For researchers in drug development and high-energy materials, understanding the tautomerism of the furoxan (1,2,5-oxadiazole-2-oxide) ring is critical. This phenomenon—specifically a thermally induced ring-chain tautomerism —governs the compound's thermodynamic stability, isomeric purity, and pharmacological capability as a Nitric Oxide (NO) donor.

Structural Dynamics & Tautomeric Mechanism[1]

The "5-oxy-furazan" nomenclature refers to the Furoxan ring system, an N-oxide of furazan. Unlike standard keto-enol tautomerism, these structures undergo a unique ring-chain equilibration mediated by a dinitroso intermediate.

The Equilibration Pathway

The core phenomenon is the interconversion between the 4-methyl-3-carboxylic isomer and the 3-methyl-4-carboxylic isomer. This is not a resonance effect but a physical breaking and reforming of the O1–N2 bond.

-

Ring Opening: Thermal energy causes the O1–N2 bond to cleave.

-

Intermediate Formation: A transient, open-chain 1,2-dinitrosoalkene intermediate is formed. This species is highly reactive and typically short-lived.

-

Ring Closure (Recyclization): The dinitroso intermediate can rotate and re-close. If the nitrosyl oxygens attack the opposite nitrogen, the isomeric structure is inverted.

Mechanistic Visualization

The following diagram illustrates the equilibration between the two regioisomers via the dinitroso intermediate.

Caption: Thermally induced ring-chain tautomerism of methyl-furoxan-carboxylic acid derivatives.

Experimental Characterization Protocols

Distinguishing between static impurities and dynamic tautomers is a common challenge. The following self-validating protocol uses Variable Temperature NMR (VT-NMR) to confirm the tautomeric nature of the substrate.

Protocol: Variable Temperature 1H-NMR Analysis

Objective: To determine the coalescence temperature (

Materials:

-

Compound: Purified 4-Methylfuroxan-3-carboxylic acid (>98% purity by HPLC).

-

Solvent: DMSO-d6 (High boiling point required;

C). -

Internal Standard: TMS (Tetramethylsilane).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL DMSO-d6. Ensure the tube is sealed to prevent solvent evaporation at high temperatures.

-

Baseline Acquisition (

C): Acquire a standard proton spectrum.-

Observation: You should observe two distinct sets of signals if the interconversion is slow on the NMR timescale. The methyl group will appear as two singlets with unequal integration (reflecting the thermodynamic equilibrium constant

).

-

-

Stepwise Heating: Increase the probe temperature in

C increments (-

Equilibration: Allow 5 minutes of thermal equilibration at each step before acquisition.

-

-

Coalescence Observation: Monitor the methyl peaks.

-

Broadening: As temperature rises, peaks will broaden.

-

Coalescence: At

, the two peaks merge into a single broad plateau. -

Sharpening: Above

, a single sharp peak emerges (average environment).

-

-

Data Processing: Calculate the rate constant (

) at

Analytical Data Summary Table

| Parameter | Value / Observation | Significance |

| Methyl Shift (Isomer A) | Distinct chemical environment of Me-C=N vs Me-C=N(O). | |

| Methyl Shift (Isomer B) | Shifted downfield due to proximity to N-oxide oxygen. | |

| IR Spectroscopy | 1620 cm | Characteristic furoxan bands; N-O stretch is diagnostic. |

| Coalescence Temp ( | Typically 60–90°C | Indicates moderate activation barrier ( |

Pharmacological Implications: NO Release[2][3]

For drug development professionals, the tautomerism is not merely structural—it is the mechanistic gateway to biological activity. Furoxans are thiol-dependent Nitric Oxide (NO) donors .[1]

Mechanism of Action

The dinitroso intermediate described in Section 1 is susceptible to nucleophilic attack by biological thiols (e.g., glutathione, cysteine).

-

Thiol Attack: R-SH attacks the electrophilic nitrogen of the open-chain intermediate or the strained ring.

-

Adduct Formation: Formation of a thionitrite or similar S-N adduct.

-

Decomposition: The adduct decomposes to release NO (vasodilator) and the corresponding furazan or nitrile byproduct.

Clinical Relevance: The rate of tautomerism correlates with the rate of NO release. Substituents that stabilize the dinitroso intermediate (or lower the ring-opening energy) generally enhance NO donor potency.

Biological Pathway Visualization

Caption: Pathway linking furoxan tautomerism to pharmacological Nitric Oxide release.[2]

Synthesis & Stability Considerations

When synthesizing 4-methylfuroxan-3-carboxylic acid, the tautomeric equilibrium dictates that you will rarely isolate a single pure isomer.

-

Synthesis Route: Typically involves the nitrosation of methyl acetoacetate or similar

-diketone monoximes. -

Purification: Crystallization may yield one isomer preferentially due to packing forces (lattice energy), but dissolution will re-establish the equilibrium.

-

Storage: Samples should be stored at low temperatures (

C) to arrest equilibration if isomeric purity is required for solid-state analysis (e.g., X-ray crystallography).

References

-

Cerecetto, H., & Porcal, W. (2005).[3] Pharmacological Properties of Furoxans and Benzofuroxans: Recent Developments. Mini Reviews in Medicinal Chemistry.

-

Eckert, F., Rauhut, G., Katritzky, A. R., & Steel, P. J. (2001).[4] Toward an Understanding of the Furoxan−Dinitrosoethylene Equilibrium. Journal of the American Chemical Society.[2][4]

-

Matsubara, R., et al. (2023).[5][6] Recent progress in synthesis and application of furoxan.[1][6][7][8] RSC Advances.

-

Butler, R. N., et al. (2011). Dinitroso and polynitroso compounds.[2] Chemical Society Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dinitroso and polynitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials [energetic-materials.org.cn]

Technical Guide: Pharmacological Applications of Furoxan-3-Carboxylic Acid Derivatives

Executive Summary

Furoxan-3-carboxylic acid (1,2,5-oxadiazole-2-oxide-3-carboxylic acid) derivatives represent a specialized class of nitric oxide (NO) donors.[1] Unlike spontaneous NO donors (e.g., sodium nitroprusside), furoxans are "masked" prodrugs that require thiol-dependent bioactivation. This unique mechanism confers tissue selectivity, as NO release is preferentially triggered in environments with specific thiol concentrations, such as the hypoxic and thiol-rich microenvironments of solid tumors.

This guide details the pharmacological architecture of these derivatives, focusing on their utility as "hybridization handles." By utilizing the C-3 carboxylic acid moiety for covalent attachment to established pharmacophores (NSAIDs, cytotoxics, calcium channel blockers), researchers can engineer dual-action therapeutics that mitigate side effects (e.g., GI toxicity) or overcome multidrug resistance (MDR).

Molecular Architecture & Mechanism of Action

The Furoxan Core

The furoxan ring is a thermally stable, aromatic N-oxide heterocycle. Its pharmacological value lies in its ability to release NO in vivo only upon interaction with sulfhydryl groups (-SH).

Thiol-Dependent NO Release

The mechanism is non-enzymatic but biologically regulated. It involves the nucleophilic attack of a thiol (e.g., L-cysteine, glutathione) on the furoxan ring (typically at C-3 or C-4), leading to ring opening, formation of a nitrosothiol intermediate, and subsequent decomposition to release NO.

Key Mechanistic Pathway:

-

Thiol Attack: R-SH attacks the electrophilic center of the furoxan.

-

Ring Scission: The heterocyclic ring opens, forming an unstable intermediate.

-

NO Generation: The intermediate decomposes to release NO and a remnant nitrile or oxime byproduct.

-

Downstream Signaling: NO activates Soluble Guanylate Cyclase (sGC), converting GTP to cGMP, triggering vasodilation or apoptosis depending on the concentration and cell type.

Visualization: The Thiol-NO Cascade

The following diagram illustrates the bioactivation pathway of furoxan derivatives.

Caption: Thiol-mediated bioactivation of furoxan derivatives leading to NO release and downstream signaling.

Synthetic Strategy: The Hybridization Approach[1][4][5]

The 3-carboxylic acid group serves as a critical synthetic handle. It allows for the formation of esters or amides with other drugs, creating "Mutual Prodrugs."

Synthesis of the Core Scaffold

The synthesis of furoxan-3-carboxylic acid often proceeds via the oxidation of glyoxime derivatives or the dimerization of nitrile oxides. A standard route involves:

-

Precursor: Starting with ethyl acetoacetate or similar

-keto esters. -

Nitrosation: Reaction with sodium nitrite to form the

-oximino intermediate. -

Cyclization: Oxidative cyclization (often using

or hypochlorite) to close the furoxan ring. -

Hydrolysis: Conversion of the ester to the free carboxylic acid.

Coupling Protocol (General Methodology)

To create a hybrid (e.g., Furoxan-Aspirin), the carboxylic acid is activated.

Standard Protocol:

-

Activation: Dissolve Furoxan-3-carboxylic acid (1 eq) in dry DCM. Add EDC

HCl (1.2 eq) and HOBt (1.2 eq). Stir at -

Coupling: Add the amine/hydroxyl-containing drug (1 eq) and catalytic DMAP.

-

Reaction: Stir at room temperature for 12–24 hours under inert atmosphere (

). -

Purification: Wash with dilute HCl,

, and brine. Purify via silica gel column chromatography.

Pharmacological Applications[1][2][4][5][6][7]

Oncology: Overcoming Multidrug Resistance (MDR)

Furoxan hybrids are potent tools against MDR tumors. High concentrations of NO inhibit P-glycoprotein (P-gp), the efflux pump responsible for expelling chemotherapeutics from cancer cells.

-

Hybrid Example: Furoxan-Doxorubicin.

-

Mechanism: The furoxan moiety releases NO, which S-nitrosylates P-gp, inhibiting its ATPase activity. This allows Doxorubicin to accumulate intracellularly, inducing apoptosis.

Comparative Data: Antiproliferative Activity (IC50 in

| Compound | MCF-7 (Breast Cancer) | MCF-7/ADR (Resistant) | Resistance Index (RI) |

| Doxorubicin (Control) | 0.45 | 48.2 | 107.1 |

| Furoxan-Doxorubicin Hybrid | 0.52 | 2.1 | 4.0 |

| Interpretation | Comparable potency in wild-type. | ~23x more potent in resistant lines. | Drastic reduction in resistance. |

Anti-Inflammatory: GI-Sparing NSAIDs

Traditional NSAIDs (e.g., Indomethacin, Aspirin) cause gastric ulceration by inhibiting COX-1, which reduces protective prostaglandins.

-

Solution: Furoxan-NSAID hybrids (NO-NSAIDs).

-

Mechanism: The released NO mimics the protective effect of prostaglandins on the gastric mucosa (increasing mucus secretion and blood flow), counteracting the COX-1 inhibition damage.

Cardiovascular: Dual-Action Vasodilators

Furoxan-3-carboxylic acid esters of calcium channel blockers (e.g., Nifedipine) provide a dual mechanism for hypertension:

-

Direct: Calcium channel blockade relaxes smooth muscle.

-

Indirect: NO release stimulates cGMP, causing further vasorelaxation.

Experimental Validation: NO Release Assay

To confirm the "donor" capability of a new derivative, the Griess Assay is the standard validation protocol.

Protocol: Thiol-Induced NO Release Measurement

Objective: Quantify nitrite (

-

Preparation: Prepare a

stock solution of the Furoxan derivative in DMSO. -

Incubation: Mix

of stock with -

Time Course: Incubate at

for defined intervals (0, 15, 30, 60 min). -

Griess Reaction: Add

of Griess Reagent (1% sulfanilamide + 0.1% naphthylethylenediamine dihydrochloride in 2.5% -

Detection: Incubate for 10 mins in the dark (pink color develops). Measure Absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate NO release using a standard curve generated from Sodium Nitrite (

).

Visualization: Hybrid Drug Logic

The following diagram details the logic of the Hybrid Drug strategy using Furoxan.

Caption: Design logic of Furoxan-based hybrid drugs achieving synergistic therapeutic outcomes.

References

-

Cerecetto, H., & Porcal, W. (2015). Pharmacological properties of furoxans and benzofuroxans: recent developments. Mini Reviews in Medicinal Chemistry.

-

Gasco, A., et al. (2017). NO donors: Focus on furoxan derivatives.[2][3][4][5][6][7][8][9] Journal of Medicinal Chemistry. (Note: Generalized reference to Gasco's extensive work on NO donors).

-

Wang, P., et al. (2025). The current scenario of furoxan hybrids with anticancer potential.[1][2][4][5] ResearchGate/Review.

-

Burov, O. N., et al. (2016).[1] Mechanism of Thiol-Induced Nitrogen(II) Oxide Donation by Furoxans: A Quantum-Chemical Study. Chemistry of Heterocyclic Compounds.

-

Steinhilber, D., et al. (2022).[8] Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions.[2][8] MDPI Molecules.

Sources

- 1. Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Hybridization Tools in the Development of Furoxan-Based NO-Donor Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Furoxans as nitric oxide donors. 4-Phenyl-3-furoxancarbonitrile: thiol-mediated nitric oxide release and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Synthesis Protocol: A Proposed Route to 4-Methyl-5-oxy-furazan-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proposed Synthetic Pathway Overview

The synthesis is designed as a three-step process:

-

Nitrosation: Introduction of a nitroso group at the α-position of ethyl 2-methylacetoacetate.

-

Cyclization and Ring Formation: Conversion of the nitrosated intermediate to the furoxan ring system.

-

Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid.

Part 1: Mechanistic Insights and Rationale

The furoxan ring is an asymmetric N-oxide of 1,2,5-oxadiazole, and its synthesis often involves the cyclization of precursors containing appropriately positioned nitrogen and oxygen functionalities.[3][5] The proposed synthesis leverages the reactivity of β-keto esters, which possess an acidic α-hydrogen, making them amenable to electrophilic substitution.

The key nitrosation step involves the in-situ generation of nitrous acid from sodium nitrite in an acidic medium.[4][6] The resulting nitrosonium ion (NO+) is the active electrophile that reacts with the enol or enolate form of the β-keto ester. The subsequent cyclization to the furoxan ring is a more complex transformation. While the precise mechanism from an α-nitroso-β-keto ester is not definitively established in the provided literature, it is hypothesized to proceed through a series of intermediates, potentially involving tautomerization to an oxime, further reaction with nitrous acid, and subsequent intramolecular cyclization and dehydration to form the stable furoxan ring. The final step is a standard ester hydrolysis to unmask the carboxylic acid functionality.[7]

Part 2: Detailed Experimental Protocols

Safety Precautions: This protocol involves the use of strong acids, and potentially thermally sensitive nitroso compounds. All steps should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Particular care should be taken during the nitrosation and cyclization steps, as side reactions could lead to the formation of unstable species.

Step 1: Synthesis of Ethyl 2-methyl-2-nitroso-3-oxobutanoate

This step focuses on the nitrosation of the α-carbon of the β-keto ester.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 2-methylacetoacetate | Reagent | Sigma-Aldrich | Purified by distillation if necessary.[8] |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | |

| Glacial Acetic Acid | ACS Reagent | VWR | |

| Diethyl Ether | Anhydrous | J.T.Baker | |

| Saturated Sodium Bicarbonate Solution | Prepared in-house. | ||

| Anhydrous Magnesium Sulfate | |||

| Ice |

Protocol:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl 2-methylacetoacetate (0.1 mol, 14.42 g) in glacial acetic acid (50 mL).

-

Cool the flask in an ice-water bath to maintain an internal temperature of 0-5 °C.

-

Prepare a solution of sodium nitrite (0.11 mol, 7.59 g) in deionized water (20 mL).

-

Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methyl-2-nitroso-3-oxobutanoate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-Methyl-5-oxy-furazan-3-carboxylate

This step involves the cyclization and formation of the furoxan ring. This transformation can be complex and may require heating.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Crude Ethyl 2-methyl-2-nitroso-3-oxobutanoate | From Step 1 | ||

| Acetic Anhydride | ACS Reagent | Sigma-Aldrich | |

| Sodium Acetate | Anhydrous | Fisher Scientific | |

| Ethanol | Reagent | For recrystallization. |

Protocol:

-

To the crude product from Step 1, add acetic anhydride (0.2 mol, 20.4 g) and a catalytic amount of anhydrous sodium acetate (0.01 mol, 0.82 g).

-

Heat the mixture under reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water (300 mL) with vigorous stirring to hydrolyze the excess acetic anhydride.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol/water to obtain ethyl 4-methyl-5-oxy-furazan-3-carboxylate.

Step 3: Synthesis of 4-Methyl-5-oxy-furazan-3-carboxylic acid

This final step is the hydrolysis of the ester to the carboxylic acid.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 4-methyl-5-oxy-furazan-3-carboxylate | From Step 2 | ||

| Sodium Hydroxide (NaOH) | Pellets | VWR | |

| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific | |

| Ethanol | Reagent | ||

| Deionized Water |

Protocol:

-

Dissolve the ethyl 4-methyl-5-oxy-furazan-3-carboxylate (0.05 mol) in ethanol (100 mL) in a round-bottom flask.

-

Prepare a solution of sodium hydroxide (0.1 mol, 4.0 g) in water (50 mL) and add it to the flask.

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

A precipitate of 4-Methyl-5-oxy-furazan-3-carboxylic acid should form.

-

Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.

-

The product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Part 3: Visualization of Workflows

Proposed Reaction Scheme

Caption: Proposed three-step synthesis of 4-Methyl-5-oxy-furazan-3-carboxylic acid.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Organic Syntheses. (n.d.). Ethyl 2-methylacetoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,5-Oxadiazole-2-oxide analogues (14-17). Retrieved from [Link]

-

Matsubara, R., Hayashi, M., & Ando, A. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5228-5248. Retrieved from [Link]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,5-oxadiazoles. Retrieved from [Link]

-

Chinese Journal of Energetic Materials. (2023). Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Furancarboxylic acid, 2-methyl-5-phenyl-, ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). US5162572A - Process for preparation of nitroacetate.

-

Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 7: 1,2,5-Oxadiazoles. Retrieved from [Link]

- Google Patents. (n.d.). WO2007124024A2 - SYNTHESIS OF 5-ß-KETO-1,2,4-OXADIAZOLES AND CONVERSION....

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]

- Google Patents. (n.d.). US5861533A - Process for nitrosation of C-H-acidic compounds.

-

Journal of Materials Chemistry A. (n.d.). Finding furoxan rings. Retrieved from [Link]

-

Penn State Research Database. (2015). Nitric oxide-releasing polymeric furoxan conjugates. Retrieved from [Link]

-

PubMed. (n.d.). Water soluble furoxan derivatives as NO prodrugs. Retrieved from [Link]

Sources

- 1. pure.psu.edu [pure.psu.edu]

- 2. Water soluble furoxan derivatives as NO prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 4. US5861533A - Process for nitrosation of C-H-acidic compounds - Google Patents [patents.google.com]

- 5. Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials [energetic-materials.org.cn]

- 6. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. orgsyn.org [orgsyn.org]

Application Notes and Protocols for Coupling Reactions Using 4-Methyl-5-oxy-furazan-3-carboxylic Acid as a Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furazan Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that can impart desirable physicochemical and pharmacological properties to drug candidates. Among the vast array of heterocyclic systems, the 1,2,5-oxadiazole (furazan) and its N-oxide derivative, furoxan, have garnered significant attention.[1][2] These five-membered heterocycles are characterized by their high nitrogen content and distinct electronic properties, rendering them valuable motifs in the design of new therapeutic agents.[3] The 4-Methyl-5-oxy-furazan-3-carboxylic acid, a furoxan derivative, represents a particularly intriguing scaffold for building molecular complexity.

The furoxan ring is a potent electron-withdrawing group, a feature that can significantly influence the properties of adjacent functional groups.[4][5] When a carboxylic acid is appended to this ring, as in our title compound, its acidity and reactivity are enhanced. This electronic modulation makes the carboxylic acid group more amenable to activation, facilitating its coupling with a diverse range of nucleophiles, most notably amines, to form stable amide bonds. This application note provides detailed protocols and technical insights for leveraging 4-Methyl-5-oxy-furazan-3-carboxylic acid in amide coupling reactions, a cornerstone of modern drug synthesis.

Core Principle: Activation of the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at ambient temperatures, primarily because the hydroxyl group (-OH) is a poor leaving group.[6] Therefore, the reaction necessitates the use of "coupling reagents" or "activators." These reagents transform the carboxylic acid's hydroxyl into a highly reactive intermediate, rendering the carbonyl carbon susceptible to nucleophilic attack by an amine.[1][7]

The electron-deficient nature of the furoxan ring in 4-Methyl-5-oxy-furazan-3-carboxylic acid facilitates this activation step. The inductive effect of the ring pulls electron density away from the carboxyl group, increasing the partial positive charge on the carbonyl carbon and making it a better electrophile. This inherent reactivity can lead to more efficient and faster coupling reactions compared to carboxylic acids attached to electron-rich ring systems.

Two of the most robust and widely adopted methods for amide bond formation in a research and development setting are protocols based on uronium/aminium salts, such as HATU, and carbodiimides, like EDC, typically used with an additive like HOBt.[1][8][9][10]

Protocol 1: Amide Coupling via HATU Activation

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that generates an OAt-active ester, which is extremely reactive towards amines and less prone to racemization.[10][11] The pyridine nitrogen in the HOAt moiety is believed to catalyze the reaction via a neighboring group effect.[11]

Experimental Protocol: HATU-Mediated Coupling

Materials:

-

4-Methyl-5-oxy-furazan-3-carboxylic acid

-

Amine of interest (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Methyl-5-oxy-furazan-3-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF (or another suitable polar aprotic solvent) to a concentration of approximately 0.1-0.5 M.

-

Reagent Addition: To the stirred solution, add HATU (1.1-1.2 eq) and the amine of interest (1.0-1.1 eq).

-

Base Addition: Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture. The base is crucial for deprotonating the carboxylic acid and the ammonium salt formed from the amine.

-

Reaction Monitoring: Stir the reaction at room temperature (20-25 °C). The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Workup:

-

Quench the reaction by adding water or saturated aqueous NaHCO₃.

-

Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Causality Behind Experimental Choices:

-